molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester

Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester

Cat. No.: B11816675
M. Wt: 324.31 g/mol
InChI Key: LBTNZSXQRTVRHW-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphinylidene group and multiple ester linkages. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphinylidene precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common solvents used in the synthesis include chloroform and ethyl acetate, which help in dissolving the reactants and facilitating the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester apart is its unique combination of ester and phosphinylidene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H25O7P

Molecular Weight

324.31 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3

InChI Key

LBTNZSXQRTVRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C

Origin of Product

United States

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